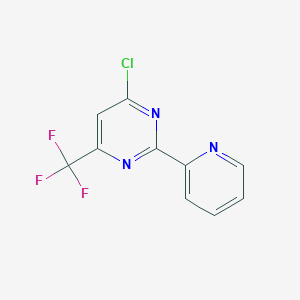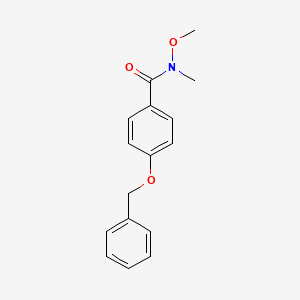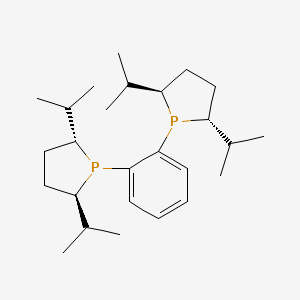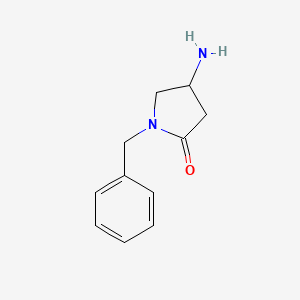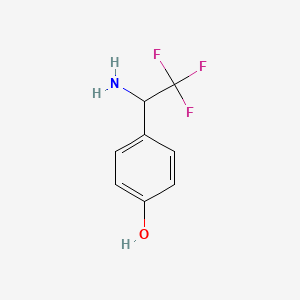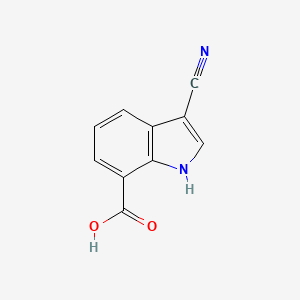
3-cyano-1H-indole-7-carboxylic Acid
Overview
Description
3-cyano-1H-indole-7-carboxylic acid (CICA) is a novel carboxylic acid derived from the indole ring structure. It is a versatile compound that has been studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and biochemistry. CICA has been used in the synthesis of various organic molecules, as a reagent in organic reactions, and as a biochemical tool. In addition, CICA has been studied for its effects on biochemical and physiological processes.
Scientific Research Applications
Novel CysLT1 Antagonists
A derivative of 3-cyano-1H-indole-7-carboxylic acid, specifically 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid, has been identified as a novel and highly potent CysLT1 antagonist. This compound demonstrated significant selectivity with IC50 values of 0.0059 ± 0.0011 and 15 ± 4 μM for CysLT1 and CysLT2, respectively (Chen et al., 2016).
Synthesis Methodologies
A new methodology has been developed for the synthesis of 3-amino-1H-indole-2-carboxylates, which involves the conversion of 2-aminobenzonitriles into glycinate esters using sodium hydride and bromoacetate esters. This process includes a Pd–C mediated hydrogenolysis stage for removing the N-carbamate protecting group (Harjani et al., 2014).
Fluorescence Studies
Several new methyl 3-arylindole-2-carboxylates, synthesized through a metal-assisted intramolecular C-N cyclization process, exhibit solvent-sensitive emission properties. These indoles, especially those with electron-donating groups (EDGs) and cyano groups, show high fluorescent quantum yields in various solvents, making them potential candidates as fluorescent probes (Queiroz et al., 2007).
Synthesis of Diversely Functionalized Indoles
Indoles functionalized with 4-alkoxy and 3-cyano groups, such as 4-alkoxyindole-7-carboxamides and 4-alkoxy-3-cyanoindole-7-carboxamides, have been synthesized using strategies like the Bartoli indole synthesis. These functionalized indoles are valuable intermediates in medicinal chemistry research (Grant et al., 2011).
Aza-Friedel-Crafts Reactions
Carboxylic acid-catalyzed three-component aza-Friedel-Crafts reactions involving aldehydes, primary amines, and indoles in water lead to the synthesis of various 3-substituted indoles, including biologically active compounds. This efficient method has broad applications in the synthesis of 3-substituted indoles (Shirakawa & Kobayashi, 2006).
Indole Alkaloids and Marine Metabolites Synthesis
The chemistry of vicinal tricarbonyls and their cyano analogues, which can be derived from carboxylic acids, plays a significant role in organic synthesis. These compounds are crucial in creating various natural products, including indole alkaloids and marine metabolites, and have applications in synthesizing bioactive compounds (Wasserman & Parr, 2004).
Antimicrobial Activities
Indole-2-carboxylic acid derivatives have been synthesized and screened for their antibacterial and antifungal activities. These compounds, particularly those synthesized from 1-Propyl-1H-indole-2-carboxylic acid, have shown significant activity against various bacterial and fungal strains, indicating potential therapeutic applications (Raju et al., 2015).
Mechanism of Action
Target of Action
They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
For example, some indole derivatives have shown inhibitory activity against influenza A .
Action Environment
The biological activity of indole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and more .
Safety and Hazards
Future Directions
Indole derivatives have immense potential for exploration for newer therapeutic possibilities . The last decade has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .
Biochemical Analysis
Biochemical Properties
3-cyano-1H-indole-7-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to exhibit inhibitory activity against certain enzymes involved in metabolic pathways . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that indole derivatives can induce apoptosis in cancer cells, inhibit cell proliferation, and modulate immune responses . These cellular effects highlight the potential of this compound as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The binding interactions of indole derivatives with target proteins are often mediated by hydrogen bonding, hydrophobic interactions, and π-π stacking . These molecular interactions are critical for the compound’s biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo metabolic transformations, leading to the formation of active or inactive metabolites . Understanding these temporal effects is essential for optimizing the compound’s therapeutic potential.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have reported threshold effects and dose-dependent responses for indole derivatives . These findings are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. Indole derivatives are known to participate in oxidative and reductive reactions, leading to the formation of different metabolites . Understanding these metabolic pathways is essential for elucidating the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The distribution of indole derivatives is often determined by their physicochemical properties, such as lipophilicity and molecular size.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of indole derivatives can provide insights into their mechanisms of action and potential therapeutic applications.
properties
IUPAC Name |
3-cyano-1H-indole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2/c11-4-6-5-12-9-7(6)2-1-3-8(9)10(13)14/h1-3,5,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDASYGXNFLWEMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)NC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701292413 | |
| Record name | 3-Cyano-1H-indole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701292413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
443144-25-0 | |
| Record name | 3-Cyano-1H-indole-7-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=443144-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyano-1H-indole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701292413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-cyano-1H-indole-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-cyano-1H-indole-7-carboxylic acid contribute to the development of selective IGF-1R inhibitors?
A: this compound serves as a key structural component in a novel class of allosteric IGF-1R inhibitors. [] Specifically, a derivative of this compound, {1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-yl}amide, demonstrates nanomolar binding affinity to an allosteric site on IGF-1R. [] This binding effectively inhibits IGF-1R activity with minimal impact on the closely related insulin receptor, highlighting its selectivity. []
Q2: How is the allosteric binding of these inhibitors confirmed and what insights do they offer?
A: X-ray crystallographic studies were conducted to elucidate the binding mode of these novel inhibitors, confirming their interaction with an allosteric site on IGF-1R. [] This structural information is crucial for understanding the unique mechanism of action of this inhibitor class and can guide further optimization efforts to enhance potency and selectivity. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




